molecular formula C14H13Br2N B14375876 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide CAS No. 90693-20-2

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide

Cat. No.: B14375876
CAS No.: 90693-20-2
M. Wt: 355.07 g/mol
InChI Key: PVPHEGSUKHGSCN-UHFFFAOYSA-M
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Description

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H13Br2N. It is a brominated derivative of indene and pyridinium, which are both significant in organic chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide typically involves the bromination of 2,3-dihydro-1H-indene followed by a reaction with pyridine. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s brominated structure makes it useful in studying bromine’s biological effects and interactions with biological molecules.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism by which 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through bromine’s reactivity, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide include other brominated indene and pyridinium derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

Properties

CAS No.

90693-20-2

Molecular Formula

C14H13Br2N

Molecular Weight

355.07 g/mol

IUPAC Name

1-(1-bromo-2,3-dihydroinden-1-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H13BrN.BrH/c15-14(16-10-4-1-5-11-16)9-8-12-6-2-3-7-13(12)14;/h1-7,10-11H,8-9H2;1H/q+1;/p-1

InChI Key

PVPHEGSUKHGSCN-UHFFFAOYSA-M

Canonical SMILES

C1CC(C2=CC=CC=C21)([N+]3=CC=CC=C3)Br.[Br-]

Origin of Product

United States

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